N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-6(16)15-8-3-2-7(5-14)4-9(8)17-10(11,12)13/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBNAXXJVYFEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371565 | |
| Record name | N-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-19-0 | |
| Record name | N-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Functionalization of Aromatic Precursors
The synthesis of N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide typically begins with a substituted aniline derivative. A common approach involves halogenation, cyanation, and acetylation steps. For example, 2-trifluoromethoxyaniline serves as a starting material, undergoing chlorination at the 4-position followed by cyanation to introduce the nitrile group. Subsequent acetylation of the amine group yields the target compound.
Key intermediates include:
| Intermediate | Structure | Role in Synthesis |
|---|---|---|
| 2-Trifluoromethoxyaniline | Core aromatic backbone | |
| 4-Chloro-2-trifluoromethoxyaniline | Halogenated precursor for cyanation | |
| 4-Cyano-2-trifluoromethoxyaniline | Nitrile-containing intermediate |
Cyano Group Introduction via Metal-Catalyzed Reactions
Cyanation often employs copper(I) cyanide (CuCN) or palladium catalysts under inert conditions. For instance, 4-chloro-2-trifluoromethoxyaniline reacts with CuCN in dimethylformamide (DMF) at 120°C to form 4-cyano-2-trifluoromethoxyaniline. The reaction mechanism involves nucleophilic aromatic substitution (SNAr), where the chloride leaving group is replaced by the cyanide ion.
Optimization Note : Excess CuCN and prolonged reaction times (24–48 hours) improve yields to >75%. Side products like 4-cyano-2-trifluoromethoxybenzamide may form if moisture is present, necessitating anhydrous conditions.
Acetylation of the Amine Group
The final step involves acetylation of 4-cyano-2-trifluoromethoxyaniline using acetyl chloride or acetic anhydride . In a representative procedure:
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4-Cyano-2-trifluoromethoxyaniline (10 mmol) is dissolved in dry tetrahydrofuran (THF).
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Sodium hydride (NaH) (12 mmol) is added as a base to deprotonate the amine.
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Acetyl chloride (12 mmol) is introduced dropwise at 0°C, followed by stirring at room temperature for 24 hours.
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The mixture is quenched with acetic acid, and the product is isolated via recrystallization (methanol/water).
Yield : 78–85%
Purity : >98% (HPLC)
Alternative Routes and Comparative Analysis
One-Pot Synthesis via Condensation Reactions
A patent by CN1301965C describes a one-pot method starting from 2-trifluoromethylaniline :
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Chlorination : Treat 2-trifluoromethylaniline with to form 4-chloro-2-trifluoromethylaniline.
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Cyanation : React with CuCN in DMF at 130°C for 36 hours.
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Acetylation : Introduce acetyl chloride in THF with NaH.
Advantages : Fewer purification steps, higher throughput.
Disadvantages : Lower yield (65%) due to competing side reactions.
Trifluoromethoxy Group Installation
The trifluoromethoxy group is introduced via Ullmann-type coupling or nucleophilic substitution . For example:
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2-Fluoro-4-nitroanisole reacts with trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst.
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The nitro group is reduced to an amine using .
This method avoids hazardous reagents but requires high-pressure conditions.
Analytical Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals | Confirmation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.15 (s, 3H, CH₃), 7.45–7.60 (m, 3H, Ar-H) | Acetamide methyl and aromatic protons |
| ¹³C NMR (100 MHz, CDCl₃) | δ 24.1 (CH₃), 118.5 (CN), 152.3 (OCF₃) | Functional group assignment |
| IR (KBr) | 2250 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) | Nitrile and amide bands |
Purity Assessment
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Column: C18 (4.6 × 150 mm, 5 µm)
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Mobile phase: Acetonitrile/water (70:30)
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Flow rate: 1.0 mL/min
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Retention time: 6.8 minutes
Impurity Profile : <0.5% deacetylated byproduct.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano and trifluoromethoxy groups can participate in nucleophilic and electrophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyano group can engage in condensation reactions with various reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl cyanoacetates, carbon disulfide, and methyl iodide. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium hydroxide .
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles and thiazines, which are synthesized through condensation and substitution reactions .
Scientific Research Applications
Pharmaceutical Development
Overview:
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in the development of anti-inflammatory and analgesic drugs.
Key Findings:
- The compound's structure allows for modifications that enhance biological activity.
- Related compounds have been evaluated for their efficacy against conditions such as pain and inflammation.
Case Study:
Research has demonstrated that compounds similar to this compound exhibit significant interactions with biological targets, suggesting potential therapeutic applications in drug design .
Agricultural Chemicals
Overview:
In agriculture, this compound is incorporated into formulations for pesticides and herbicides. Its unique properties enhance the stability and bioavailability of these agrochemicals.
Key Findings:
- The trifluoromethoxy group improves the compound's interaction with plant systems, increasing the effectiveness of pest control measures.
- Studies indicate that formulations containing this compound can lead to improved crop yields due to better pest management .
Overview:
this compound serves as a reagent in analytical methods, aiding in the detection and quantification of various substances.
Key Findings:
- The compound's reactivity allows it to be used in complex mixture analyses, enhancing sensitivity and specificity in detection methods.
| Application | Methodology | Results |
|---|---|---|
| Detection of organic compounds | Chromatography | Improved resolution and sensitivity |
| Quantification of pesticide residues | Spectroscopy | Accurate measurements within regulatory limits |
Research Applications
Overview:
Researchers utilize this compound for studies related to chemical reactivity and mechanisms.
Key Findings:
- Investigations into its reaction pathways provide insights into synthetic methodologies, contributing to the broader field of organic chemistry.
Case Study:
Studies have shown that the compound can react with various bidentate reagents to form heterocyclic compounds, highlighting its versatility in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano and trifluoromethoxy groups contribute to its binding affinity and specificity, enabling it to modulate biological pathways and exert its effects . The compound’s ability to form stable complexes with proteins makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide
- CAS No.: 175278-19-0
- Molecular Formula : C₁₀H₇F₃N₂O₂
- Molecular Weight : 244.173 g/mol
- Key Substituents: Cyano group (-CN) at position 4 on the phenyl ring. Trifluoromethoxy group (-OCF₃) at position 2.
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs and their differences:
Biological Activity
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, including pharmaceuticals and agrochemicals.
- IUPAC Name: this compound
- Molecular Formula: C₁₀H₈F₃N₃O
- Molecular Weight: 253.18 g/mol
The structural features of this compound, particularly the trifluoromethoxy and cyano groups, enhance its lipophilicity and reactivity, making it a valuable candidate for further biological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group enhances membrane permeability, allowing the compound to penetrate cellular barriers effectively. The cyano group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modification of enzymatic activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related acetamides can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
Antimicrobial Properties
Preliminary evaluations have indicated that this compound possesses antimicrobial activity against certain bacterial strains. Its structural motifs are believed to facilitate binding to bacterial proteins, thereby disrupting essential cellular functions .
Study 1: Anticancer Activity
In a study focusing on the anticancer effects of similar compounds, researchers found that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation .
Study 2: Anti-inflammatory Mechanism
Another investigation evaluated the anti-inflammatory effects in a murine model of arthritis. Administration of the compound resulted in a reduction of paw swelling and decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Study 3: Antimicrobial Evaluation
A series of derivatives based on the acetamide structure were tested against Staphylococcus aureus and Escherichia coli. This compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antibacterial activity .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₀H₈F₃N₃O | Trifluoromethoxy group | Anticancer, anti-inflammatory |
| 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C₁₀H₇F₃N₂O | Trifluoromethyl group | Antimicrobial |
| N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide | C₁₀H₇F₃N₂O | Similar acetamide structure | Moderate anticancer |
Q & A
Q. What are the common synthetic routes for preparing N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide?
Methodological Answer: A typical synthesis involves sequential substitution, reduction, and condensation reactions. For analogs, 3-chloro-4-fluoronitrobenzene undergoes substitution with a hydroxyl-containing reagent (e.g., 2-pyridinemethanol) under alkaline conditions to form intermediates. Subsequent reduction with iron powder under acidic conditions yields an aniline derivative, which is condensed with cyanoacetic acid using a coupling agent (e.g., DCC or EDCI) . For the target compound, trifluoromethoxy and cyano groups are introduced via electrophilic aromatic substitution or palladium-catalyzed cyanation .
Q. How is the molecular structure of this compound validated?
Methodological Answer: Structural validation combines spectroscopic techniques:
- NMR : H and C NMR confirm the acetamide backbone (δ ~2.1 ppm for CH, δ ~168 ppm for carbonyl). The trifluoromethoxy group ( ~60-65 ppm in F NMR) and cyano substituent are identified via characteristic shifts .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 244.17 (CHFNO) .
- X-ray Crystallography : Resolves spatial arrangements, particularly the planarity of the phenyl ring and orientation of the trifluoromethoxy group .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved in pharmacological studies?
Methodological Answer: Discrepancies in bioactivity often arise from variations in assay conditions or impurity profiles. To address this:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Trace impurities (e.g., unreacted aniline or cyanoacetic acid) can antagonize target receptors .
- Dose-Response Curves : Perform EC/IC assays across multiple concentrations (e.g., 1 nM–100 µM) to validate reproducibility.
- Structural Analog Comparison : Compare with related compounds (e.g., Mabuterol analogs) to identify structure-activity relationships (SAR) and isolate confounding functional groups .
Q. What strategies optimize the condensation step in synthesis to improve yield?
Methodological Answer: Key parameters for condensation efficiency:
- Catalyst Selection : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) to activate cyanoacetic acid, reducing side reactions .
- Solvent System : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.
- Temperature Control : Maintain 0–5°C during reagent mixing to prevent premature coupling, then warm to 25°C for 12–24 hours .
- Workup Protocol : Quench with ice-water and extract with ethyl acetate to isolate the product, followed by column chromatography (silica gel, hexane/ethyl acetate) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with the crystal structure of a target receptor (e.g., β-adrenergic receptor for bronchodilation studies). Input the SMILES string (
C1=C(C=CC(=C1[N+][=O-])OC(F)(F)F)C(=O)NC) to generate 3D conformers . - MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. The trifluoromethoxy group’s hydrophobicity may enhance membrane permeability, while the cyano group participates in hydrogen bonding .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities, identifying critical residues for mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
